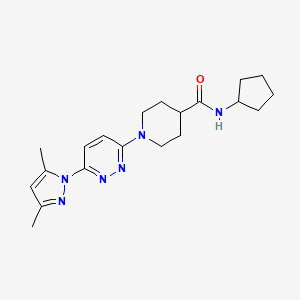
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine, also known as FPPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a pyrazole derivative that has shown potential as a therapeutic agent for various diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine involves the reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole. This intermediate is then reacted with 2-aminobenzenesulfonamide to yield the final product, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Starting Materials
6-fluoro-2-pyridinecarboxaldehyde, phenylhydrazine, 2-aminobenzenesulfonamide
Reaction
Step 1: Reaction of 6-fluoro-2-pyridinecarboxaldehyde with phenylhydrazine in the presence of a suitable catalyst to form 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole., Step 2: Reaction of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazole with 2-aminobenzenesulfonamide in the presence of a suitable catalyst to yield 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Wirkmechanismus
The mechanism of action of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling.
Biochemische Und Physiologische Effekte
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotection, and anti-inflammatory activity. It has also been shown to modulate the activity of various enzymes and signaling pathways, such as protein kinase C and histone deacetylases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-tumor and neuroprotective activity make it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine.
Zukünftige Richtungen
There are several future directions for the study of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine. One direction is to further investigate its mechanism of action, which will provide insight into its potential therapeutic applications. Another direction is to study the structure-activity relationship of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine and its derivatives, which will help identify more potent and selective compounds. Additionally, the use of 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine in combination with other therapeutic agents should be explored, as it may enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. In addition, 1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine has been shown to protect dopaminergic neurons from oxidative stress, which is relevant to Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(6-fluoropyridin-2-yl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c15-12-7-4-8-13(17-12)19-9-11(14(16)18-19)10-5-2-1-3-6-10/h1-9H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYRUFTVZVORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2N)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-fluoro-2-pyridinyl)-4-phenyl-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2905498.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(thiophen-2-yl)urea](/img/structure/B2905499.png)




![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2905506.png)

![N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905509.png)
![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)
![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)
![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)
